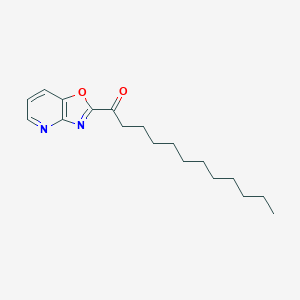

CAY10435

説明

特性

IUPAC Name |

1-([1,3]oxazolo[4,5-b]pyridin-2-yl)dodecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-2-3-4-5-6-7-8-9-10-12-15(21)18-20-17-16(22-18)13-11-14-19-17/h11,13-14H,2-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWBDQAPIZBSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Mechanism: A Technical Guide to the Xanthine Oxidase Assay

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the xanthine (B1682287) oxidase (XO) assay. This guide is particularly relevant for researchers utilizing commercially available assay kits, such as those from Cayman Chemical, where catalog numbers like CAY10435 may be used to identify specific assay kits or their components. The focus of this document is to elucidate the fundamental biochemical principles that underpin these assays, enabling researchers to effectively design experiments, troubleshoot, and interpret results in the context of drug discovery and development.

Core Principles of the Xanthine Oxidase Assay

Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidative hydroxylation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2][3][4][5] This enzymatic reaction is a critical source of reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide, in many pathological conditions. Consequently, the inhibition of xanthine oxidase is a major therapeutic target for diseases such as gout, hyperuricemia, and cardiovascular diseases associated with oxidative stress.

The principle of the xanthine oxidase assay revolves around the quantification of one of the products of the XO-catalyzed reaction. The two primary products utilized for detection are uric acid and hydrogen peroxide (H₂O₂).

Uric Acid Detection (Colorimetric Assay)

The classic method for determining xanthine oxidase activity involves monitoring the formation of uric acid. Uric acid has a characteristic absorbance maximum at approximately 290-295 nm. By measuring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be quantified. This method is straightforward and does not require additional coupling enzymes.

Hydrogen Peroxide Detection (Colorimetric and Fluorometric Assays)

A more sensitive and commonly employed method involves the detection of hydrogen peroxide. This is a coupled enzymatic reaction where the H₂O₂ produced by xanthine oxidase is used in a subsequent reaction to generate a detectable signal.

-

Colorimetric Detection: In the presence of horseradish peroxidase (HRP), the H₂O₂ produced reacts with a chromogenic substrate, such as 4-aminoantipyrine, to yield a colored product. The intensity of the color, which can be measured using a spectrophotometer (e.g., at 550 nm), is directly proportional to the amount of H₂O₂ generated and thus to the xanthine oxidase activity.

-

Fluorometric Detection: For higher sensitivity, a fluorogenic probe is used. In a reaction also catalyzed by HRP, H₂O₂ reacts with a non-fluorescent substrate like 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP) to produce the highly fluorescent compound resorufin. The increase in fluorescence, measured with an excitation wavelength of 520-550 nm and an emission wavelength of 585-595 nm, provides a highly sensitive measure of xanthine oxidase activity.

Data Presentation: Quantitative Analysis of Xanthine Oxidase Activity and Inhibition

Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of experimental results.

Table 1: Quantification of Xanthine Oxidase Activity

| Sample ID | Absorbance/Fluorescence Change (ΔAU/ΔRFU) | Reaction Time (min) | Rate (ΔAU/min or ΔRFU/min) | XO Activity (mU/mL or µmol/min/mL) |

| Control | ||||

| Sample 1 | ||||

| Sample 2 | ||||

| ... |

XO Activity is calculated from a standard curve generated with known concentrations of xanthine oxidase.

Table 2: Inhibitor Screening and IC₅₀ Determination

| Inhibitor Concentration (µM) | % Inhibition |

| 0.01 | |

| 0.1 | |

| 1 | |

| 10 | |

| 100 | |

| IC₅₀ (µM) |

% Inhibition is calculated as: ((Rate_Control - Rate_Inhibitor) / Rate_Control) x 100. The IC₅₀ value is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity and is typically determined by fitting the data to a dose-response curve.

Experimental Protocols

The following are detailed methodologies for performing a xanthine oxidase assay, with a focus on inhibitor screening using a fluorometric detection method, which is common in drug discovery.

Materials

-

Xanthine Oxidase (e.g., from bovine milk)

-

Substrate: Xanthine or Hypoxanthine

-

Assay Buffer (e.g., 50-100 mM potassium phosphate (B84403) buffer, pH 7.5-7.8)

-

Fluorogenic Probe (e.g., ADHP)

-

Horseradish Peroxidase (HRP)

-

Test Inhibitor (e.g., Allopurinol as a positive control)

-

Dimethyl Sulfoxide (DMSO) for dissolving inhibitors

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM potassium phosphate buffer (pH 7.5).

-

Xanthine Oxidase Solution: Prepare a stock solution of xanthine oxidase in assay buffer. The final concentration in the assay is typically in the range of 0.01-0.1 units/mL.

-

Substrate Solution: Prepare a stock solution of xanthine (e.g., 10 mM) in a basic solution (e.g., 10 mM NaOH) and then dilute to the desired working concentration (e.g., 150 µM) in assay buffer.

-

Inhibitor Solutions: Prepare a stock solution of the test inhibitor and a positive control (e.g., allopurinol) in DMSO. Perform serial dilutions in assay buffer to achieve a range of concentrations for IC₅₀ determination. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.

-

Detection Reagent Mix: Prepare a working solution containing the fluorogenic probe and HRP in assay buffer according to the manufacturer's instructions.

Assay Procedure (Inhibitor Screening)

-

Plate Setup: Add 20 µL of each inhibitor dilution (or vehicle control - assay buffer with the same percentage of DMSO) to the wells of a 96-well plate.

-

Enzyme Addition: Add 20 µL of the xanthine oxidase solution to each well.

-

Pre-incubation: Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the xanthine substrate solution to each well.

-

Detection Reagent Addition: Immediately add 40 µL of the detection reagent mix to each well.

-

Measurement: Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) using a microplate reader. Record the fluorescence at regular intervals for 10-30 minutes.

Data Analysis

-

Calculate the rate of reaction: Determine the change in fluorescence per minute (ΔRFU/min) for the control and each inhibitor concentration from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition: Use the formula: % Inhibition = [ (Rate_Control - Rate_Inhibitor) / Rate_Control ] * 100

-

Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Biochemical pathway of uric acid and ROS production by xanthine oxidase.

Caption: Detection principles for the xanthine oxidase assay.

Caption: General experimental workflow for a xanthine oxidase inhibitor assay.

References

Technical Guide: Interrogating the c-Kit Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the components, experimental protocols, and underlying signaling pathways relevant to the study of c-Kit, a receptor tyrosine kinase crucial in various physiological and pathological processes. While the specific kit "CAY10435" could not be identified, this document serves as a comprehensive resource for researchers utilizing assays to investigate c-Kit activity, leveraging information on commercially available reagents and established methodologies.

Core Concepts: The c-Kit Signaling Cascade

The proto-oncogene c-Kit encodes a receptor tyrosine kinase (RTK) that is activated by its ligand, stem cell factor (SCF).[1] This interaction is fundamental for cellular processes such as proliferation, survival, and migration.[1] Dysregulation of c-Kit signaling, through overexpression or mutation, is implicated in the development and progression of various human cancers.[1]

Upon SCF binding, c-Kit receptors dimerize, leading to autophosphorylation of tyrosine residues within their intracellular domain.[2] This phosphorylation creates docking sites for various downstream signaling proteins, initiating a cascade of intracellular events. The principal signaling pathways activated by c-Kit include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[3]

-

MAPK/ERK Pathway: This cascade is primarily involved in cell growth and differentiation.[3]

-

JAK/STAT Pathway: This pathway plays a significant role in inflammation, immune response, and hematopoiesis.[4]

Components of a Representative c-Kit Kinase Assay

Kinase activity assays are fundamental tools for studying c-Kit function and for screening potential inhibitors. A typical kinase assay kit designed to measure c-Kit activity would include the following components.

| Component | Description | Typical Specifications |

| Recombinant c-Kit Kinase | The active enzyme responsible for phosphorylating the substrate. | Human recombinant, GST-fusion protein, MW: ~75-90 kDa |

| Kinase Substrate | A peptide or protein that is specifically phosphorylated by c-Kit. | Biotinylated peptide (e.g., Biotin-KDR (Tyr996)) |

| Assay Buffer | Provides the optimal pH and ionic strength for the kinase reaction. | Tris-based buffer, pH 7.5 |

| ATP | The phosphate (B84403) donor for the phosphorylation reaction. | 10 mM stock solution |

| Detection Reagent | An antibody or other molecule that specifically recognizes the phosphorylated substrate. | Phospho-tyrosine specific antibody (e.g., p-Tyr-100) |

| Positive Control | A known activator of c-Kit to ensure the assay is working correctly. | Stem Cell Factor (SCF) |

| Negative Control | A known inhibitor of c-Kit to establish a baseline for inhibition. | c-Kit Inhibitor (e.g., ISCK03) |

| Stop Solution | A reagent to terminate the kinase reaction. | EDTA solution |

| Wash Buffer | Used for washing steps to remove unbound reagents. | Tris-Buffered Saline with Tween 20 (TBST) |

| Microplates | 96-well or 384-well plates for performing the assay. | White or black opaque plates for luminescence/fluorescence |

Experimental Protocol: c-Kit Kinase Activity Assay

The following is a generalized protocol for a c-Kit kinase activity assay. Specific details may vary depending on the kit manufacturer.

Reagent Preparation

-

Thaw all reagents on ice.

-

Prepare the required volume of master mix containing assay buffer, ATP, and the kinase substrate.

-

Prepare serial dilutions of the test compound (potential inhibitor) and the positive control.

Assay Procedure

-

Add 25 µL of the master mix to each well of the microplate.

-

Add 5 µL of the diluted test compounds or controls to the appropriate wells.

-

Initiate the reaction by adding 20 µL of diluted recombinant c-Kit kinase to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding 50 µL of stop solution to each well.

-

Add the detection reagent (e.g., phospho-specific antibody) and incubate as recommended.

-

After incubation, wash the wells with wash buffer.

-

Add the appropriate secondary reagent (e.g., HRP-conjugated secondary antibody) and develop the signal.

-

Read the signal using a microplate reader at the appropriate wavelength.

Data Analysis

-

Subtract the background signal (no enzyme control) from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualization of the c-Kit Signaling Pathway and Experimental Workflow

c-Kit Signaling Pathway Diagram

Caption: The c-Kit signaling pathway upon activation by Stem Cell Factor (SCF).

Experimental Workflow for c-Kit Kinase Assay

Caption: A generalized workflow for a c-Kit kinase activity assay.

References

Technical Guide: CAY10435 Assay for Measuring Xanthine Oxidase Activity

This in-depth technical guide provides a comprehensive overview of the principles, protocols, and applications of the CAY10435 assay for the fluorometric determination of xanthine (B1682287) oxidase (XO) activity. The content is intended for researchers, scientists, and drug development professionals engaged in studies where the quantification of XO activity is critical.

Introduction to Xanthine Oxidase

Xanthine oxidase is a complex molybdoflavoenzyme that plays a crucial role in purine (B94841) catabolism.[1][2] It catalyzes the hydroxylation of hypoxanthine (B114508) to xanthine and subsequently to uric acid.[1][2][3][4][5] Under certain conditions, particularly during ischemia-reperfusion injury, XO can also produce superoxide (B77818) and hydrogen peroxide (H2O2), which are reactive oxygen species (ROS).[1][2] While XO is predominantly found in the liver and intestine in mammals, its levels in circulation can increase significantly in various pathological states, making it a valuable biomarker.[1][2][6] Elevated XO activity has been implicated in conditions such as liver damage, gout, and cardiovascular diseases.[6][7][8]

Assay Principle

The this compound assay is a fluorometric method for quantifying xanthine oxidase activity in biological samples such as plasma, serum, and tissue homogenates.[3] The assay is based on a multi-step enzymatic reaction. First, xanthine oxidase in the sample catalyzes the oxidation of a substrate (hypoxanthine), producing hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), the H2O2 then reacts with 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (ADHP) in a 1:1 stoichiometry to generate the highly fluorescent compound resorufin (B1680543). The fluorescence of resorufin is measured at an excitation wavelength between 520-550 nm and an emission wavelength between 585-595 nm.[1][2] The intensity of the fluorescence is directly proportional to the xanthine oxidase activity in the sample.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound xanthine oxidase assay.

Table 1: Reagent and Sample Volumes

| Component | Volume |

| Xanthine Oxidase Standard | 50 µL |

| Sample | 50 µL |

| Assay Cocktail | 50 µL |

| Total Assay Volume | 100 µL |

Table 2: Reagent Preparation and Concentrations

| Reagent | Preparation | Final Concentration (in assay) |

| Assay Buffer | Dilute 3 mL concentrate with 27 mL HPLC-grade water. | 1X |

| Sample Buffer | Dilute 3 mL concentrate with 27 mL HPLC-grade water. | 100 mM Tris-HCl, pH 7.5 |

| Xanthine Oxidase Standard | See detailed protocol for serial dilutions. | 0 - 0.1 mU/mL |

| Detector (ADHP) | Reconstitute with 200 µL DMSO immediately before use. | Not specified |

Table 3: Assay Parameters

| Parameter | Value |

| Incubation Time | 45 minutes |

| Incubation Temperature | 37°C |

| Excitation Wavelength | 520-550 nm |

| Emission Wavelength | 585-595 nm |

| Dynamic Range | 0.01-0.10 mU/mL |

Experimental Protocols

This section provides detailed methodologies for preparing reagents, samples, and performing the assay.

Reagent Preparation

-

Assay Buffer (1X): Dilute 3 mL of the Assay Buffer concentrate with 27 mL of HPLC-grade water. This diluted buffer is used for preparing the Assay Cocktail.

-

Sample Buffer (1X): Dilute 3 mL of the Sample Buffer concentrate with 27 mL of HPLC-grade water to obtain 100 mM Tris-HCl, pH 7.5. This buffer is used for preparing the standards and diluting samples.

-

Xanthine Oxidase (XO) Standard:

-

Thaw the vial of XO standard (2 U/mL) on ice.

-

In a separate tube, add 20 µL of the XO Standard to 380 µL of diluted Sample Buffer to create a 100 mU/mL stock.

-

Further dilute this stock by adding 10 µL to 990 µL of Sample Buffer to create a 1 mU/mL stock.

-

Prepare a serial dilution from the 1 mU/mL stock to create standards ranging from 0.01 to 0.10 mU/mL.

-

-

Detector (ADHP): Immediately prior to preparing the Assay Cocktail, reconstitute the lyophilized ADHP with 200 µL of Dimethylsulfoxide (DMSO). The reconstituted detector is stable for a short period.

-

Assay Cocktail: Prepare a sufficient volume of Assay Cocktail for all wells. The exact composition is proprietary to the manufacturer but will include the diluted Assay Buffer, HRP, and the reconstituted Detector.

Sample Preparation

-

Plasma: Collect blood with an anticoagulant (e.g., heparin, citrate). Centrifuge at 700-1,000 x g for 10 minutes at 4°C. Collect the upper plasma layer.

-

Tissue Homogenates:

-

Perfuse tissue with cold PBS to remove red blood cells.

-

Homogenize the tissue in 5-10 mL of cold buffer (e.g., 100 mM Tris-HCl, pH 7.5, with protease inhibitors) per gram of tissue.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Cell Lysates:

-

Harvest cells (e.g., 1-2 x 10^6 cells).

-

Lyse cells in a suitable lysis buffer (e.g., 50 mM potassium phosphate, 0.1 mM EDTA, 0.5% Triton X-100).

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Collect the supernatant for the assay.

-

Samples can be stored at -80°C if not assayed immediately.

Assay Procedure

-

Plate Setup: Add 50 µL of each standard and sample in duplicate or triplicate to a 96-well plate.

-

Initiate Reaction: Add 50 µL of the freshly prepared Assay Cocktail to each well.

-

Incubation: Cover the plate and incubate for 45 minutes at 37°C.

-

Measurement: Read the fluorescence using a plate reader with an excitation wavelength of 520-550 nm and an emission wavelength of 585-595 nm.

-

Data Analysis:

-

Subtract the fluorescence of the blank (standard with 0 mU/mL XO) from all readings.

-

Plot the fluorescence of the standards as a function of XO activity to generate a standard curve.

-

Determine the XO activity in the samples from the standard curve.

-

Potential Interferences

As with any fluorescence-based assay, it is important to be aware of potential sources of interference. Autofluorescent compounds in test libraries or biological samples can interfere with the assay by increasing the background fluorescence. It is recommended to test for compound interference by running parallel assays in the absence of the enzyme or substrate.

Applications in Research and Drug Development

The this compound assay for xanthine oxidase activity is a valuable tool in various research and drug development areas:

-

Biomarker of Disease: Measuring XO activity in serum or plasma can serve as an indicator of liver damage or other pathological conditions.[6][7]

-

Oxidative Stress Research: As a source of ROS, quantifying XO activity is important in studies of oxidative stress and related cellular damage.[1][2]

-

Drug Discovery: The assay can be used to screen for inhibitors of xanthine oxidase, which are potential therapeutics for conditions like gout.

-

Cardiovascular Research: Investigating the role of XO in cardiovascular health and disease.[6]

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Xanthine Oxidase Fluorometric Assay Kit | Cayman Chemical | Biomol.com [biomol.com]

- 5. biosave.com [biosave.com]

- 6. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 7. Enzyme Activity Measurement of Xanthine Oxidase [creative-enzymes.com]

- 8. sciencellonline.com [sciencellonline.com]

what is the detection range of CAY10435

Introduction:

A comprehensive search for the detection range and other technical specifications of the compound designated as CAY10435 did not yield any specific results. Publicly available scientific literature, technical datasheets, and chemical databases do not contain information pertaining to a molecule with this identifier.

It is possible that "this compound" may be an internal or proprietary compound identifier, a new and yet-to-be-published molecule, or a typographical error. Without further clarification or an alternative designation, a detailed technical guide on its core properties and detection range cannot be provided.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

-

Verify the Compound Identifier: Double-check the designation "this compound" for accuracy. Ensure that it is not a mistyped version of a similar identifier. For instance, related compounds from Cayman Chemical often have similar numerical designations.

-

Consult the Source: If the identifier was obtained from a specific publication, research group, or commercial vendor, it is advisable to contact them directly for detailed information and any available technical data sheets or safety data sheets (SDS).

-

Search by Chemical Structure or Alternative Names: If the chemical structure, IUPAC name, or any synonyms for this compound are known, these should be used as the primary search terms. This approach may yield relevant data even if the specific identifier "this compound" is not widely used.

In the absence of any data for this compound, this guide cannot fulfill the core requirements of providing quantitative data, experimental protocols, or visualizations related to its detection or signaling pathways. Should a correct and publicly documented identifier be provided, a comprehensive technical guide can be developed.

Unraveling the Role of CAY10435 in Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in the pathogenesis of a wide array of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The study of compounds that can modulate the cellular response to oxidative stress is a critical area of research for the development of novel therapeutic agents. This technical guide focuses on the hypothetical compound CAY10435 and its role in the investigation of oxidative stress, providing a framework for its characterization using commercially available assay kits.

While a specific product named "this compound kit" is not commercially available, this guide will outline a comprehensive strategy to study a compound like this compound, which is presumed to be an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.

The Nrf2-Keap1 Signaling Pathway: A Key Target in Oxidative Stress

The Nrf2-Keap1 pathway is a primary sensor and regulator of cellular redox homeostasis. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. Activation of the Nrf2 pathway leads to the upregulation of a battery of cytoprotective genes, including antioxidant enzymes and proteins involved in glutathione (B108866) (GSH) synthesis.[1][2]

This compound: A Putative Nrf2 Activator

For the purpose of this guide, we will hypothesize that this compound is a small molecule activator of the Nrf2 pathway. Its mechanism of action would likely involve interaction with Keap1, preventing the degradation of Nrf2 and leading to the induction of antioxidant gene expression.

Diagram: The Nrf2-Keap1 Signaling Pathway and the Hypothesized Action of this compound

Caption: The Nrf2-Keap1 signaling pathway under normal and oxidative stress conditions, with the putative inhibitory action of this compound on Keap1.

Experimental Workflow for Characterizing this compound

To investigate the activity of a putative Nrf2 activator like this compound, a multi-faceted approach employing a variety of commercially available assay kits is recommended. The following workflow outlines the key experimental stages.

Diagram: Experimental Workflow for this compound Characterization

Caption: A stepwise experimental workflow to characterize the effects of this compound on cellular antioxidant pathways.

Step 1: Assessment of Total Antioxidant Capacity

The initial step is to determine if this compound treatment enhances the overall antioxidant capacity of cells. This can be achieved using kits that measure the ability of a sample to inhibit the oxidation of a chromogenic substrate.

Recommended Kits:

-

Antioxidant Assay Kit (Cayman Chemical, Item No. 709001): This kit measures the combined antioxidant activities of all constituents in a sample, including vitamins, proteins, and glutathione.[3]

-

Total Antioxidant Capacity (TAC) Assay Kit (Sigma-Aldrich, MAK334): This assay is based on the reduction of Cu2+ to Cu+ by antioxidants, which then forms a colored complex with a dye reagent.

Experimental Protocol (General):

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (e.g., Trolox).

-

Sample Preparation: Lyse the cells according to the kit manufacturer's protocol to obtain cell lysates.

-

Assay Performance: Follow the specific instructions provided in the chosen assay kit, which typically involves mixing the sample with the assay reagents and measuring the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the total antioxidant capacity in Trolox equivalents based on the standard curve.

Data Presentation:

| Treatment Group | Concentration (µM) | Incubation Time (h) | Total Antioxidant Capacity (Trolox Equivalents, µM) |

| Vehicle Control | - | 24 | Value |

| This compound | 1 | 24 | Value |

| This compound | 5 | 24 | Value |

| This compound | 10 | 24 | Value |

| Positive Control (Trolox) | 100 | - | Value |

Step 2: Determination of Nrf2 Activation

To confirm that this compound acts via the Nrf2 pathway, it is essential to measure the activation of the Nrf2 transcription factor itself. This can be done by quantifying the amount of Nrf2 that has translocated to the nucleus and is capable of binding to the ARE.

Recommended Kits:

-

Nrf2 Transcription Factor Assay Kit (Cayman Chemical, Item No. 10006912): A non-radioactive, colorimetric assay to detect Nrf2 DNA binding activity in nuclear extracts.[1]

-

Nrf2 Transcription Factor Assay Kit (Colorimetric) (Abcam, ab207223): A high-throughput ELISA-based assay to quantify Nrf2 activation.

-

NRF2 ELISA Kit (Colorimetric) (Signosis, TE-0027): An ELISA kit for the analysis of the Nrf2 pathway.

-

Human NRF2 Transcription Factor Activity Assay Kit (RayBiotech, TFEH-NRF2): Utilizes a dsDNA coated plate with Nrf2 binding sequences to detect active Nrf2.

Experimental Protocol (General):

-

Cell Culture and Treatment: Treat cells with this compound as described in Step 1. A known Nrf2 activator, such as sulforaphane, should be used as a positive control.

-

Nuclear Extraction: Isolate nuclear extracts from the treated cells using a nuclear extraction kit.

-

Assay Performance: Perform the ELISA-based assay according to the manufacturer's protocol. This typically involves incubating the nuclear extracts in wells coated with an oligonucleotide containing the Nrf2 consensus binding site, followed by detection with a primary antibody specific for activated Nrf2 and an HRP-conjugated secondary antibody.

-

Data Analysis: Measure the absorbance at 450 nm and quantify the relative Nrf2 activation compared to the vehicle control.

Data Presentation:

| Treatment Group | Concentration (µM) | Nrf2 Activation (Fold Change vs. Vehicle) |

| Vehicle Control | - | 1.0 |

| This compound | 1 | Value |

| This compound | 5 | Value |

| This compound | 10 | Value |

| Positive Control (Sulforaphane) | 10 | Value |

Step 3: Quantification of Downstream Antioxidant Enzyme Activity

Activation of Nrf2 should lead to an increase in the expression and activity of downstream antioxidant enzymes. Measuring the activity of these enzymes provides further evidence of this compound's mechanism of action.

Recommended Kits:

-

Antioxidant Enzyme Combo Assay Kit (Signosis, AK-111): Enables the detection of enzyme activity for superoxide (B77818) dismutase (SOD), glutathione peroxidase (GPx), and catalase.

-

Xanthine (B1682287) Oxidase Fluorometric Assay Kit (Cayman Chemical, Item No. 10010855): Measures the activity of xanthine oxidase, a source of ROS.

Experimental Protocol (General):

-

Cell Culture and Treatment: Treat cells with this compound.

-

Sample Preparation: Prepare cell lysates as per the kit's instructions.

-

Assay Performance: Follow the specific protocols for each enzyme assay provided in the combo kit. These are typically colorimetric or fluorometric assays.

-

Data Analysis: Calculate the specific activity of each enzyme and express it as a fold change relative to the vehicle control.

Data Presentation:

| Treatment Group | Concentration (µM) | SOD Activity (Fold Change) | GPx Activity (Fold Change) | Catalase Activity (Fold Change) |

| Vehicle Control | - | 1.0 | 1.0 | 1.0 |

| This compound | 1 | Value | Value | Value |

| This compound | 5 | Value | Value | Value |

| This compound | 10 | Value | Value | Value |

Step 4: Measurement of Glutathione Levels

Glutathione is a key non-enzymatic antioxidant whose synthesis is regulated by the Nrf2 pathway. Measuring the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG) can provide insights into the cellular redox state following treatment with this compound.

Recommended Kits:

-

Glutathione Assay Kit (Cayman Chemical, Item No. 703002): Measures total glutathione, as well as the individual levels of GSH and GSSG.

-

Glutathione (GSH) Colorimetric Detection Kit (Arbor Assays, K006-H1): A rapid colorimetric assay for the quantification of GSH.

Experimental Protocol (General):

-

Cell Culture and Treatment: Treat cells with this compound.

-

Sample Preparation: Prepare cell lysates, ensuring to follow the kit's specific instructions for preserving the GSH and GSSG pools.

-

Assay Performance: Perform the colorimetric or fluorometric assay as described in the kit manual.

-

Data Analysis: Calculate the concentrations of GSH and GSSG and determine the GSH/GSSG ratio, a key indicator of oxidative stress.

Data Presentation:

| Treatment Group | Concentration (µM) | GSH (µM) | GSSG (µM) | GSH/GSSG Ratio |

| Vehicle Control | - | Value | Value | Value |

| This compound | 1 | Value | Value | Value |

| This compound | 5 | Value | Value | Value |

| This compound | 10 | Value | Value | Value |

Conclusion

This technical guide provides a comprehensive framework for researchers to investigate the effects of a putative Nrf2 activator, this compound, on cellular oxidative stress pathways. By systematically employing a range of commercially available assay kits, scientists can elucidate the mechanism of action of novel compounds and assess their potential as therapeutic agents for diseases with an underlying oxidative stress component. The structured presentation of data in tables and the visualization of pathways and workflows are intended to facilitate clear interpretation and communication of experimental findings.

References

An Introductory Guide to the CAY10435 Assay: A Technical Overview for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core assays used to characterize the activity of CAY10435, a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This document outlines the fundamental principles, detailed experimental protocols, and data presentation strategies relevant to the study of this compound and other inhibitors of this important enzyme.

Introduction: The Role of 15-PGDH and the Mechanism of this compound

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the primary enzyme responsible for the degradation of prostaglandins, most notably Prostaglandin E2 (PGE2). By catalyzing the oxidation of the 15-hydroxyl group of PGE2 to a 15-keto metabolite, 15-PGDH effectively inactivates this potent signaling molecule. PGE2 is involved in a wide array of physiological and pathological processes, including inflammation, immune response, tissue regeneration, and cancer progression.

This compound is a small molecule inhibitor of 15-PGDH. By blocking the activity of this enzyme, this compound prevents the degradation of PGE2, leading to an increase in its local concentration. This elevation of PGE2 levels can, in turn, modulate various downstream cellular pathways. The therapeutic potential of 15-PGDH inhibitors like this compound is being explored in contexts where increased PGE2 signaling is beneficial, such as in promoting tissue repair and regeneration.

The characterization of this compound and similar compounds typically involves two primary types of assays:

-

In Vitro 15-PGDH Activity Assay: This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of purified 15-PGDH.

-

Cell-Based PGE2 Measurement Assay: This assay quantifies the downstream effect of 15-PGDH inhibition in a cellular context by measuring the increase in PGE2 levels in the cell culture supernatant.

This guide will provide detailed protocols for both of these essential assays.

Data Presentation

Quantitative data from the assays described below should be meticulously recorded and presented in a clear, structured format to allow for robust analysis and comparison.

In Vitro 15-PGDH Inhibition Data

The results of the in vitro enzymatic assay are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | IC50 (nM) | Assay Conditions |

| This compound | Human recombinant 15-PGDH | Value to be determined | 25°C, pH 7.5, specific concentrations of substrate and NAD+ |

| Control Inhibitor | Human recombinant 15-PGDH | Known value | 25°C, pH 7.5, specific concentrations of substrate and NAD+ |

Cell-Based PGE2 Accumulation Data

The efficacy of the inhibitor in a cellular context is often expressed as the half-maximal effective concentration (EC50), representing the concentration of the compound that produces 50% of the maximal increase in PGE2 levels.

| Compound | Cell Line | EC50 (nM) | Stimulation Conditions | Incubation Time (hours) |

| This compound | A549 (or other relevant cell line) | Value to be determined | e.g., IL-1β (1 ng/mL) | 24 |

| Control Inhibitor | A549 (or other relevant cell line) | Known value | e.g., IL-1β (1 ng/mL) | 24 |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize 15-PGDH inhibitors.

In Vitro 15-PGDH Inhibition Assay (Fluorometric)

This assay measures the activity of 15-PGDH by monitoring the fluorescence of NADH produced from the reduction of NAD+ during the oxidation of PGE2.

3.1.1 Materials

-

Human recombinant 15-PGDH enzyme

-

This compound and a known control inhibitor (e.g., SW033291)

-

Prostaglandin E2 (PGE2) substrate

-

β-Nicotinamide adenine (B156593) dinucleotide (NAD+)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 0.1 mM DTT)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)

3.1.2 Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound and the control inhibitor in DMSO.

-

Create a serial dilution of the inhibitors in Assay Buffer.

-

Prepare working solutions of 15-PGDH enzyme, PGE2, and NAD+ in Assay Buffer at the desired concentrations.

-

-

Assay Procedure:

-

To the wells of the 96-well plate, add the following in order:

-

Assay Buffer

-

Inhibitor solution (or vehicle control)

-

15-PGDH enzyme solution

-

-

Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the PGE2 substrate and NAD+ solution to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the increase in fluorescence over time (kinetic read).

-

Calculate the initial reaction velocity (V) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration on a semi-logarithmic scale.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based PGE2 Measurement Assay (ELISA)

This assay measures the accumulation of PGE2 in the supernatant of cells treated with a 15-PGDH inhibitor.

3.2.1 Materials

-

A suitable cell line that expresses 15-PGDH (e.g., A549 human lung carcinoma cells).

-

Cell culture medium and supplements.

-

This compound and a known control inhibitor.

-

A pro-inflammatory stimulus to induce PGE2 production (e.g., Interleukin-1β).

-

A commercial Prostaglandin E2 ELISA kit.

-

Standard laboratory equipment for cell culture and sample collection.

3.2.2 Protocol

-

Cell Culture and Treatment:

-

Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing serial dilutions of this compound or the control inhibitor.

-

Incubate for a predetermined time (e.g., 30 minutes).

-

Add the pro-inflammatory stimulus (e.g., IL-1β) to induce PGE2 production.

-

Incubate for a further 24 hours.

-

-

Sample Collection:

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

-

Store the clarified supernatant at -80°C until the ELISA is performed.

-

-

PGE2 Quantification:

-

Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:

-

Addition of standards and samples to a pre-coated microplate.

-

Addition of a PGE2-enzyme conjugate.

-

Incubation to allow for competitive binding.

-

Washing steps to remove unbound reagents.

-

Addition of a substrate to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance on a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Calculate the concentration of PGE2 in each sample by interpolating from the standard curve.

-

Plot the PGE2 concentration against the inhibitor concentration and fit the data to determine the EC50 value.

-

Mandatory Visualizations

This compound Mechanism of Action

Caption: this compound inhibits 15-PGDH, preventing PGE2 degradation and enhancing downstream signaling.

In Vitro 15-PGDH Inhibition Assay Workflow

Caption: Workflow for the in vitro fluorometric assay to determine the IC50 of 15-PGDH inhibitors.

Cell-Based PGE2 Measurement Workflow

Caption: Workflow for the cell-based assay to measure PGE2 accumulation and determine inhibitor EC50.

A Beginner's Guide to Enzyme Kinetics: Investigating p38 MAPK Inhibition

The p38 MAPK Signaling Pathway: A Key Player in Cellular Responses

The p38 MAPK signaling pathway is a crucial intracellular cascade that responds to a variety of external stressors and inflammatory signals.[1][2] This pathway is integral to cellular processes such as inflammation, apoptosis, cell cycle regulation, and cell differentiation.[2][3] The core of this pathway is a three-tiered kinase module, where a MAPKKK (MAPK Kinase Kinase) activates a MAPKK (MAPK Kinase), which in turn activates p38 MAPK.[4]

Activated p38 MAPK then phosphorylates a range of downstream targets, including other kinases and transcription factors. This leads to a cellular response, often culminating in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Due to its central role in inflammation, p38 MAPK is a significant target for the development of therapeutic inhibitors for a variety of diseases.

Quantitative Analysis of p38 MAPK Inhibitors

A primary goal of enzyme kinetics is to quantify the potency of an inhibitor. This is often expressed through parameters like the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The Kd is a measure of the affinity between the inhibitor and the enzyme.

Below is a summary of kinetic data for several known p38 MAPK inhibitors.

| Inhibitor | Target(s) | IC50 | Kd | Reference |

| Doramapimod (BIRB 796) | p38α/β/γ/δ | 38 nM, 65 nM, 200 nM, 520 nM | 0.1 nM (for p38α) | |

| Ralimetinib (LY2228820) | p38 MAPK | 7 nM | Not Reported | |

| Adezmapimod (SB203580) | p38 MAPK | 0.3-0.5 µM | 22 nM | |

| SB202190 | p38α/β | 50 nM, 100 nM | Not Reported | |

| RWJ 67657 | p38 | Not Reported | 10 nM |

Experimental Protocol: In Vitro p38 MAPK Kinase Assay

To determine the kinetic parameters of a novel inhibitor, a robust and reproducible experimental protocol is essential. The following is a generalized protocol for an in vitro kinase assay for p38 MAPK, based on common methodologies.

Objective: To measure the enzymatic activity of p38 MAPK in the presence of varying concentrations of an inhibitor and determine the IC50 value.

Materials:

-

Recombinant active p38α MAPK

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

Substrate protein (e.g., recombinant ATF2)

-

Adenosine triphosphate (ATP)

-

Test inhibitor (e.g., "CAY10435") at various concentrations

-

96-well plates

-

Reagents for detection (e.g., ADP-Glo™ Kinase Assay kit or antibodies for Western blot)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).

-

Kinase Reaction Setup:

-

Add the test inhibitor at various concentrations or the vehicle control to the wells of a 96-well plate.

-

Add the recombinant active p38α MAPK to each well.

-

Pre-incubate the inhibitor and the enzyme for a defined period (e.g., 10-30 minutes) at room temperature to allow for binding.

-

-

Initiation of Kinase Reaction:

-

Prepare a substrate/ATP mixture containing the substrate (e.g., ATF2) and ATP in the kinase assay buffer.

-

Add the substrate/ATP mix to each well to start the kinase reaction.

-

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction. The method of termination will depend on the detection method (e.g., adding a stop solution for a luminescent assay or SDS-PAGE loading buffer for Western blot).

-

Detection of Enzyme Activity:

-

Luminescent Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is directly proportional to kinase activity. The luminescent signal is read using a plate reader.

-

Western Blot Analysis: If using an antibody-based detection method, separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody that specifically recognizes the phosphorylated substrate (e.g., phospho-ATF2).

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow for Enzyme Kinetic Analysis

The process of characterizing a novel enzyme inhibitor follows a logical progression from initial setup to final data analysis.

Conclusion

While the specific compound this compound remains uncharacterized in the provided search results, the principles and methodologies for studying enzyme kinetics are well-established. By using a well-understood system like p38 MAPK and its inhibitors, researchers new to the field can gain a solid foundation in the experimental design, execution, and data analysis required to characterize novel enzyme-inhibitor interactions. The systematic approach outlined in this guide, from understanding the underlying signaling pathway to performing detailed kinetic assays, provides a robust framework for advancing drug discovery and biochemical research.

References

how does the CAY10435 fluorometric assay work

An In-Depth Technical Guide to the Fluorometric Assay for 12-Lipoxygenase Activity and Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies of a fluorometric assay used to measure the activity of 12-lipoxygenase (12-LOX) and to screen for its inhibitors. The assay is a valuable tool in drug discovery and biomedical research for identifying and characterizing compounds that target the 12-LOX pathway, which is implicated in various inflammatory diseases.

Core Principle of the Assay

The fluorometric assay for 12-lipoxygenase (12-LOX) is an indirect method that quantifies the enzymatic activity by detecting the reactive oxygen species (ROS) produced during the lipoxygenation of a substrate, typically arachidonic acid. The assay relies on a non-fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which, upon entering the cell, is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF). In the presence of ROS generated by the 12-LOX-catalyzed reaction, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The intensity of the fluorescence is directly proportional to the amount of ROS produced, and therefore to the activity of the 12-LOX enzyme.

The 12-Lipoxygenase Signaling Pathway

12-Lipoxygenase is a key enzyme in the metabolism of polyunsaturated fatty acids, primarily arachidonic acid. The conversion of arachidonic acid by 12-LOX leads to the production of bioactive lipid mediators, most notably 12-hydroperoxyeicosatetraenoic acid (12-HpETE), which is subsequently reduced to 12-hydroxyeicosatetraenoic acid (12-HETE). These molecules are involved in a variety of cellular signaling pathways that contribute to inflammation, platelet aggregation, and cell proliferation.[1][2][3] Inhibiting 12-LOX is therefore a therapeutic strategy for a range of inflammatory conditions.

Figure 1: Simplified 12-Lipoxygenase signaling pathway.

Experimental Workflow for Inhibitor Screening

The screening of potential 12-LOX inhibitors using this fluorometric assay generally follows a standardized workflow. This involves preparing the enzyme and substrate, incubating them with the test compounds, initiating the reaction, and measuring the resulting fluorescence. A known inhibitor is often used as a positive control.

Figure 2: General workflow for a 12-LOX fluorometric inhibitor screening assay.

Detailed Experimental Protocol

This protocol is a generalized procedure for a 12-LOX fluorometric inhibitor screening assay in a 96-well plate format. It is recommended to optimize concentrations of the enzyme, substrate, and probe for specific experimental conditions.

Materials:

-

Purified human recombinant 12-lipoxygenase (12-LOX)

-

Arachidonic acid (substrate)

-

2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

-

Test compounds (potential inhibitors)

-

Known 12-LOX inhibitor (e.g., ML355) as a positive control

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer and store it at 4°C.

-

Dilute the 12-LOX enzyme to the desired concentration in ice-cold Assay Buffer immediately before use.

-

Prepare a stock solution of arachidonic acid in ethanol. Just before use, create a working solution by diluting the stock in the Assay Buffer.

-

Prepare a stock solution of H2DCFDA in DMSO. Dilute to the final working concentration in Assay Buffer. Protect from light.

-

Dissolve test compounds and the positive control inhibitor in DMSO to prepare stock solutions. Further dilute to various concentrations in Assay Buffer.

-

-

Assay Plate Setup:

-

Blank wells: Add Assay Buffer only.

-

Control (100% activity) wells: Add Assay Buffer, 12-LOX enzyme, and the vehicle (DMSO).

-

Inhibitor wells: Add Assay Buffer, 12-LOX enzyme, and the test compound at various concentrations.

-

Positive control wells: Add Assay Buffer, 12-LOX enzyme, and the known 12-LOX inhibitor.

-

-

Assay Execution:

-

To each well of the 96-well plate, add 90 µL of the appropriate mixture (Assay Buffer with or without enzyme and inhibitor/vehicle).

-

Pre-incubate the plate at room temperature for 5-10 minutes.

-

Initiate the reaction by adding 10 µL of the substrate (arachidonic acid) and 10 µL of the H2DCFDA probe solution to all wells.

-

Incubate the plate for 10-30 minutes at room temperature, protected from light. The incubation time may need optimization.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Inhibitor) / Fluorescence of Control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Quantitative Data Presentation

The efficacy of various compounds as 12-LOX inhibitors is typically compared based on their half-maximal inhibitory concentration (IC50) values. The lower the IC50 value, the more potent the inhibitor.

| Inhibitor | Target Lipoxygenase | IC50 Value (µM) | Notes |

| ML355 (VLX-1005) | Human 12-LOX | 0.34 | A potent and selective inhibitor.[4] |

| 1.4 - 1.6 | Determined for dimer and tetramer forms of 12-LOX, respectively.[5][6] | ||

| Nordihydroguaiaretic Acid (NDGA) | 5-, 12-, 15-LOX | 1.6 | A non-selective lipoxygenase inhibitor.[7] |

| Oleoyl-CoA | 12-LOX | 32 | An endogenous acyl-CoA.[5] |

| Glycine tomentella Extract | 12-LOX | 0.72 | A natural plant extract.[7] |

Conclusion

The fluorometric assay for 12-lipoxygenase activity provides a robust and high-throughput method for identifying and characterizing novel inhibitors. By understanding the core principles, signaling pathways, and experimental protocols outlined in this guide, researchers can effectively utilize this assay to advance drug discovery efforts targeting inflammatory and related diseases. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.

References

- 1. Regulation of Tissue Inflammation by 12-Lipoxygenases [mdpi.com]

- 2. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. ashpublications.org [ashpublications.org]

- 7. Inhibition of 12- and 15-lipoxygenase activities and protection of human and tilapia low density lipoprotein oxidation by I-Tiao-Gung (Glycine tomentella) - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring Xanthine Oxidase Function: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidase (XO) is a complex molybdoflavoenzyme that plays a pivotal role in purine (B94841) catabolism. It catalyzes the oxidative hydroxylation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid.[1][2] This enzymatic activity is a significant source of reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide.[3] While essential for normal purine metabolism, aberrant XO activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary causative factor in the pathogenesis of gout.[1][4] Furthermore, the overproduction of ROS by XO has been implicated in various pathophysiological processes, including oxidative stress, inflammation, and endothelial dysfunction. Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and associated conditions.[4][5]

This guide provides a comprehensive overview of the function of xanthine oxidase and the utility of inhibitors in its study. Due to the lack of publicly available scientific literature and data regarding a compound designated as "CAY10435" as a xanthine oxidase inhibitor, this document will focus on the principles of xanthine oxidase inhibition using well-characterized inhibitors as illustrative examples.

The Role of Xanthine Oxidase in Purine Metabolism and Pathology

The enzymatic action of xanthine oxidase is the terminal step in the degradation of purines in humans. The process can be summarized as follows:

-

Hypoxanthine → Xanthine: Xanthine oxidase first catalyzes the oxidation of hypoxanthine.

-

Xanthine → Uric Acid: The enzyme then facilitates the further oxidation of xanthine to produce uric acid.

This pathway is integral to maintaining the appropriate balance of purine nucleotides. However, dysregulation leading to excessive uric acid production can result in its crystallization in joints and tissues, leading to the painful inflammatory condition known as gout.[1][4]

The catalytic cycle of xanthine oxidase also involves the reduction of molecular oxygen, which generates ROS. This production of ROS links xanthine oxidase activity to cellular oxidative stress, which can contribute to a variety of diseases, including cardiovascular and inflammatory disorders.

Principles of Xanthine Oxidase Inhibition

Xanthine oxidase inhibitors are compounds that interfere with the enzyme's ability to catalyze the oxidation of its substrates. These inhibitors can be broadly categorized based on their mechanism of action:

-

Competitive Inhibitors: These molecules structurally resemble the natural purine substrates (hypoxanthine and xanthine) and compete for binding to the active site of the enzyme. By occupying the active site, they prevent the substrate from binding, thereby inhibiting the enzymatic reaction. Allopurinol (B61711) is a classic example of a purine analog competitive inhibitor.[5]

-

Non-competitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, without directly blocking substrate binding.

-

Mixed Inhibitors: Some compounds exhibit characteristics of both competitive and non-competitive inhibition.

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Investigating Xanthine Oxidase Activity: Experimental Protocols

A variety of in vitro assays can be employed to determine the activity of xanthine oxidase and the efficacy of potential inhibitors. A common method is a spectrophotometric or fluorometric assay that measures the production of uric acid or hydrogen peroxide.

General Experimental Workflow for Xanthine Oxidase Inhibition Assay

Caption: A generalized workflow for an in vitro xanthine oxidase inhibition assay.

Detailed Method for a Spectrophotometric Xanthine Oxidase Inhibition Assay

1. Materials and Reagents:

-

Xanthine Oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Potassium Phosphate (B84403) Buffer (e.g., 50 mM, pH 7.5)

-

Test Inhibitor Compound (dissolved in a suitable solvent, e.g., DMSO)

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 295 nm

2. Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of xanthine in the potassium phosphate buffer.

-

Prepare a working solution of xanthine oxidase in the buffer.

-

Prepare a serial dilution of the test inhibitor and allopurinol in the buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add:

-

Phosphate buffer

-

Test inhibitor solution (or vehicle control)

-

Xanthine oxidase solution

-

-

Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the xanthine substrate solution to each well.

-

Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid. Readings should be taken at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

-

3. Data Analysis:

-

Calculate the rate of uric acid formation (the change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to calculate the IC50 value.

Signaling Pathways Influenced by Xanthine Oxidase Activity

The products of the xanthine oxidase reaction, uric acid and ROS, can influence various cellular signaling pathways. Inhibition of xanthine oxidase can, therefore, have downstream effects on these pathways.

Caption: Downstream signaling consequences of xanthine oxidase activity.

Quantitative Data for Reference Xanthine Oxidase Inhibitors

The following table summarizes the inhibitory potency of well-established xanthine oxidase inhibitors. This data is provided for comparative purposes.

| Inhibitor | IC50 Value (µM) | Mechanism of Action |

| Allopurinol | ~7.4 - 9.0 | Competitive |

| Febuxostat | ~0.02 - 0.06 | Non-competitive |

| Ellagic Acid | ~23 | Mixed |

Note: IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, enzyme source, pH, and temperature).

Conclusion

References

- 1. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]

- 3. caymanchem.com [caymanchem.com]

- 4. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 5. droracle.ai [droracle.ai]

Methodological & Application

Application Notes and Protocols for CAY10435 (1,5-anhydro-D-fructose) Plate Setup

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10435, chemically identified as 1,5-anhydro-D-fructose (1,5-AF), is a bioactive monosaccharide derived from the degradation of starch and glycogen.[1][2] This compound has garnered significant interest in biomedical research due to its diverse physiological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] Notably, 1,5-anhydro-D-fructose has been shown to activate 5'-AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation of the AMPK signaling pathway is believed to mediate many of its beneficial effects, such as promoting mitochondrial biogenesis and protecting against neuronal damage.

These application notes provide a comprehensive, step-by-step guide for setting up a plate-based assay to investigate the effects of this compound (1,5-anhydro-D-fructose) on a relevant cell line. The primary focus of this protocol is to assess the impact of 1,5-anhydro-D-fructose on cell viability and AMPK activation in a neuronal cell model, which is pertinent to its neuroprotective effects.

Data Presentation

The following table summarizes the quantitative data on the effects of 1,5-anhydro-D-fructose from published studies. This data is crucial for determining the appropriate concentration range for your experiments.

| Cell Line | Assay | Treatment Conditions | Key Findings | Reference |

| PC12 | Cell Viability (MTT assay) | Rotenone (1 µM) with or without 1,5-AF (1, 10, 100 µM) for 24h | 1,5-AF significantly increased cell viability in a dose-dependent manner. | |

| PC12 | AMPK Activation (Western Blot) | Rotenone (1 µM) with 1,5-AF (100 µM) for 24h | 1,5-AF increased the ratio of phosphorylated AMPK (pAMPK) to total AMPK. | |

| RAW264.7 | Cytokine Release (ELISA) | LPS (1 µg/ml) with or without 1,5-AF (500 µg/ml) | 1,5-AF attenuated the release of TNF-α and IL-6. | |

| THP-1 | ROS Production | PMA stimulation with 1,5-AF | 1,5-AF inhibited the formation of hydrogen peroxide and superoxide (B77818) anion in a dose-dependent manner. |

Experimental Protocols

This section details the methodologies for a cell-based assay to evaluate the neuroprotective and AMPK-activating effects of this compound (1,5-anhydro-D-fructose).

Part 1: Cell Culture and Maintenance

Recommended Cell Line: PC12 (rat pheochromocytoma) is a suitable model for neuroprotective studies as it can be differentiated into neuron-like cells.

Materials:

-

PC12 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates (96-well plates are recommended for this assay)

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.

-

Cell Seeding:

-

Grow PC12 cells in T-75 flasks until they reach 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.

-

-

Incubation: Incubate the plate for 24 hours to allow for cell attachment.

Part 2: this compound (1,5-anhydro-D-fructose) Treatment and Toxin Induction

Materials:

-

This compound (1,5-anhydro-D-fructose)

-

Rotenone (or another neurotoxin of choice)

-

Sterile DMSO (for dissolving compounds)

-

Serum-free culture medium

Protocol:

-

Prepare Stock Solutions:

-

Dissolve this compound in sterile water or PBS to create a high-concentration stock solution (e.g., 100 mM).

-

Dissolve Rotenone in DMSO to create a stock solution (e.g., 10 mM).

-

-

Prepare Working Solutions:

-

On the day of the experiment, prepare serial dilutions of this compound and Rotenone in serum-free medium to achieve the desired final concentrations. It is recommended to test a range of this compound concentrations (e.g., 1, 10, 50, 100 µM).

-

-

Cell Treatment:

-

After the initial 24-hour incubation, carefully remove the growth medium from the wells.

-

Add 100 µL of the prepared working solutions to the respective wells. Include the following controls:

-

Vehicle Control: Cells treated with serum-free medium containing the same concentration of DMSO used for the Rotenone stock.

-

Toxin Control: Cells treated with Rotenone alone.

-

Test Groups: Cells pre-treated with different concentrations of this compound for 1-2 hours before adding Rotenone.

-

This compound Control: Cells treated with the highest concentration of this compound alone to check for any intrinsic toxicity.

-

-

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).

Part 3: Assessment of Cell Viability (MTT Assay)

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

MTT Addition: After the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Part 4: Assessment of AMPK Activation (In-Cell ELISA)

Materials:

-

In-Cell ELISA kit for phosphorylated AMPK (Thr172) and total AMPK

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Quenching solution

-

Blocking buffer

-

Primary antibodies (anti-pAMPK and anti-total AMPK)

-

HRP-conjugated secondary antibody

-

Substrate solution

-

Stop solution

-

Microplate reader

Protocol:

-

Cell Fixation: After treatment, remove the medium and fix the cells with 4% paraformaldehyde for 20 minutes.

-

Permeabilization and Quenching: Wash the cells and permeabilize them with a suitable buffer. Quench endogenous peroxidase activity.

-

Blocking: Block non-specific binding sites with a blocking buffer for 1-2 hours.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against pAMPK and total AMPK (in separate wells) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with an HRP-conjugated secondary antibody for 1-2 hours.

-

Detection: Add the substrate solution and incubate until a color develops. Stop the reaction with a stop solution.

-

Measurement: Read the absorbance at 450 nm.

-

Data Analysis: Normalize the pAMPK signal to the total AMPK signal to determine the level of AMPK activation.

Mandatory Visualization

Signaling Pathway of 1,5-anhydro-D-fructose Action

Caption: Signaling pathway of this compound (1,5-anhydro-D-fructose).

Experimental Workflow for this compound Plate Setup

Caption: Experimental workflow for this compound plate setup.

References

- 1. A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,5-anhydro-D-fructose induces anti-aging effects on aging-associated brain diseases by increasing 5’-adenosine monophosphate-activated protein kinase activity via the peroxisome proliferator-activated receptor-γ co-activator-1α/brain-derived neurotrophic factor pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,5-Anhydro-D-fructose attenuates lipopolysaccharide-induced cytokine release via suppression of NF-kappaB p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CAY10435 in Plasma and Serum Samples

Note to Researchers, Scientists, and Drug Development Professionals:

Comprehensive application notes and protocols for the use of a specific chemical compound, such as CAY10435, with biological samples like plasma and serum, require detailed information about the compound's properties. This includes its chemical structure, mechanism of action, stability, and established analytical methods for its detection and quantification.

Following a thorough search for "this compound," no specific information was found for a compound with this identifier. It is possible that "this compound" may be an internal development code, a new or recently synthesized compound with limited public documentation, or a typographical error.

To provide the detailed application notes and protocols as requested, including data presentation, experimental procedures, and visualizations of signaling pathways and workflows, the following information about this compound is essential:

-

Chemical Identity and Structure: Understanding the molecule's functional groups and overall structure is crucial for predicting its behavior in biological matrices.

-

Mechanism of Action: Knowledge of the compound's biological target and signaling pathway is necessary to design relevant experiments and interpret results.

-

Physicochemical Properties: Information on solubility, pKa, and lipophilicity helps in developing appropriate sample preparation and analytical methods.

-

Known Stability Profile: Any existing data on the stability of this compound under various conditions (e.g., temperature, pH, in the presence of enzymes) is critical for ensuring the integrity of plasma and serum samples.

-

Published Analytical Methods: Established techniques for quantifying this compound in biological fluids, such as liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA), would form the basis of the recommended protocols.

Recommendations for Proceeding:

-

Verify the Compound Identifier: Please double-check the name "this compound" for accuracy.

-

Provide Additional Information: If available, please provide any supplementary information regarding the chemical class, biological target, or the source of this compound. This context can significantly aid in targeted literature and database searches.

Once the identity and fundamental properties of this compound are established, the development of detailed application notes and protocols for its use with plasma and serum samples can proceed. This would involve outlining specific procedures for:

-

Sample Collection and Handling: Best practices for collecting, processing, and storing plasma and serum to ensure the stability of this compound.

-

Sample Preparation: Detailed protocols for extracting this compound from plasma and serum, including techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Analytical Methodologies: Step-by-step instructions for the quantitative analysis of this compound using appropriate instrumentation and methodologies.

-

Data Analysis and Interpretation: Guidance on how to process and interpret the data obtained from the analytical experiments.

-

Stability Studies: Protocols for evaluating the stability of this compound in plasma and serum under different storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles.

Visualizations, such as experimental workflows and diagrams of relevant signaling pathways, would also be generated to complement the written protocols and enhance understanding. We are ready to assist with the creation of these detailed resources as soon as the necessary information about this compound becomes available.

Application Notes and Protocols for CAY10435: Data Analysis and Interpretation

A comprehensive review of available data for the research compound CAY10435 indicates a notable absence of published scientific literature regarding its specific biological assays, mechanism of action, and associated signaling pathways. While basic chemical information is accessible, detailed experimental data required for the creation of in-depth application notes and protocols is not currently in the public domain.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented in Table 1. This information is typically provided by chemical suppliers and serves as a foundational reference for researchers.

| Parameter | Value | Source |

| IUPAC Name | N-[2-[[[1-[[(4-fluorophenyl)amino]carbonyl]cyclopropyl]carbonyl]amino]ethyl]-2-methylene-3-oxo-olean-12-en-28-amide | MedKoo |

| Molecular Formula | C44H60FN3O4 | MedKoo |

| Molecular Weight | 713.98 g/mol | MedKoo |

| Exact Mass | 713.4568 | MedKoo |

| General Classification | Anti-cancer Agent | MedKoo |

Table 1: Physicochemical Data for this compound. This table summarizes the fundamental chemical properties of this compound as reported by chemical suppliers.[1]

Experimental Protocols